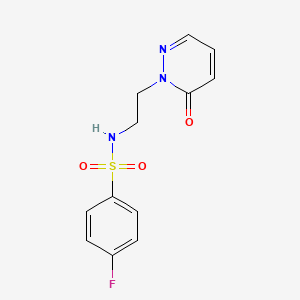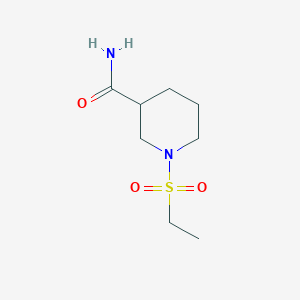
4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : The compound was used in the synthesis of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, which were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Antidepressant and Anxiolytic Properties
- Biotransformation and Properties : A study investigated the metabolism of a closely related compound, 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)-benzenesulfonamide, highlighting its potential as a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties (Słoczyńska et al., 2018).
COX-2 Inhibition and Potential Therapeutic Use
- Selective COX-2 Inhibitors : Research on similar sulfonamide compounds demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which could be useful in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Cytotoxicity and Carbonic Anhydrase Inhibition
- Synthesis and Bioactivity Studies : A series of benzenesulfonamides were synthesized and tested for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors, suggesting potential in anti-tumor activity studies (Gul et al., 2016).
Fluorophores for Zinc(II) Detection
- Spectroscopic Study of Fluorophores : A study focused on Zinc(II) specific fluorophores, indicating the potential use of such compounds in studying intracellular Zinc(II) levels (Kimber et al., 2001).
Potential in Antitumor Drug Development
- Novel Antitumor Drugs : Sulfonamide derivatives, including compounds similar to 4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, were synthesized and evaluated for their antitumor activity and low toxicity, suggesting their potential as antitumor agents (Huang, Lin, & Huang, 2001).
Anticancer and Antimicrobial Evaluation
- Synthesis and Antimicrobial/Anticancer Activity : The synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone showed promising bioactivity, highlighting their potential in anticancer and antimicrobial applications (Zeng et al., 2016).
properties
IUPAC Name |
4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c13-10-3-5-11(6-4-10)20(18,19)15-8-9-16-12(17)2-1-7-14-16/h1-7,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUCRTKPZFPIGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2377778.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2377782.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)


![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)

